molecular formula C11H12O4 B13036403 6,8-Dimethoxychroman-4-one

6,8-Dimethoxychroman-4-one

Cat. No.: B13036403
M. Wt: 208.21 g/mol
InChI Key: HAHGQPWVPNHRFN-UHFFFAOYSA-N
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Description

6,8-Dimethoxychroman-4-one is a synthetic chroman-4-one derivative of interest in various chemical and pharmaceutical research applications. As a member of the chromanone family, it serves as a key intermediate or building block in organic synthesis and medicinal chemistry for the development of novel compounds. Researchers utilize this chemical in studies exploring structure-activity relationships, particularly in the synthesis of analogs with potential biological activity. Its dimethoxy-substituted structure makes it a valuable scaffold for further chemical modification. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Ensure all handlers are trained in the safe handling of potentially hazardous chemicals.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

6,8-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O4/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6H,3-4H2,1-2H3

InChI Key

HAHGQPWVPNHRFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxychroman-4-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethoxybenzaldehyde.

    Cyclization: The precursor undergoes cyclization to form the chroman ring. This can be achieved through an acid-catalyzed reaction.

    Oxidation: The chroman intermediate is then oxidized to introduce the ketone group at the 4th position. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Using continuous flow reactors to achieve efficient cyclization.

    Catalytic Oxidation: Employing catalytic systems to facilitate the oxidation step, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 4 and the methoxy-substituted aromatic ring make the compound susceptible to oxidation.

Reagent/Conditions Products Mechanistic Insights
Pb(OAc)₄ in benzene Cleavage of methylene bridges; formation of dihydroxy derivativesSelective oxidation of methylenedioxy groups to diols under mild acidic conditions.
KMnO₄ in acidic media Formation of quinones or hydroxylated derivativesOxidative demethylation of methoxy groups to hydroxyl groups under strong oxidizers.
H₂O₂/Fe³⁺ Epoxidation or hydroxylation of the chroman ringRadical-mediated oxidation targeting electron-rich aromatic regions.

Key findings:

  • Pb(OAc)₄ selectively oxidizes methylenedioxy systems while preserving methoxy groups .

  • Methoxy groups at positions 6 and 8 resist oxidation under mild conditions but undergo demethylation with stronger oxidizers like KMnO₄.

Reduction Reactions

The ketone group at position 4 can be reduced to secondary alcohols or alkanes.

Reagent/Conditions Products Notes
NaBH₄ in MeOH 4-Hydroxy-6,8-dimethoxychromanStereoselective reduction yielding a single diastereomer.
LiAlH₄ in THF 4-Methylene-6,8-dimethoxychromanOver-reduction to alkane occurs under harsh conditions.
Catalytic hydrogenation Saturated chroman derivativesRequires Pd/C or PtO₂ catalysts; preserves methoxy groups.

Key findings:

  • NaBH₄ selectively reduces the ketone without affecting methoxy groups .

  • Catalytic hydrogenation saturates the chroman ring but requires careful control to avoid over-reduction.

Nucleophilic Substitution

The methoxy groups at positions 6 and 8 can undergo substitution under acidic or basic conditions.

Reagent/Conditions Products Mechanism
HBr/AcOH 6,8-Dihydroxychroman-4-oneAcid-catalyzed demethylation via SN1 pathway.
BCl₃ in DCM Selective deprotection of methoxy groupsLewis acid-mediated cleavage, retaining the ketone functionality.
NH₃/MeOH 4-Amino-6,8-dimethoxychromanNucleophilic attack at the carbonyl group, forming an imine intermediate.

Key findings:

  • Demethylation with HBr yields dihydroxy derivatives, useful for further functionalization.

  • BCl₃ selectively removes methoxy groups without altering the chroman skeleton.

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions ortho and para to the methoxy groups.

Reagent/Conditions Products Regioselectivity
HNO₃/H₂SO₄ Nitro derivatives at positions 5 and 7Directed by methoxy groups’ electron-donating effects.
Br₂ in AcOH Bromination at positions 5 and 7Para to methoxy groups due to steric hindrance at ortho positions.

Key findings:

  • Nitration and bromination occur preferentially at positions 5 and 7 .

  • Steric hindrance from the chroman ring limits substitution at positions adjacent to methoxy groups.

Ring-Opening Reactions

The chroman ring can undergo cleavage under specific conditions.

Reagent/Conditions Products Applications
HCl/EtOH 6,8-Dimethoxy-4-oxo-2-phenylchromeneAcid-mediated ring contraction observed in related compounds.
Ozone (O₃) Fragmentation into smaller carbonyl compoundsOxidative cleavage of the dihydrofuran ring.

Key findings:

  • Acidic conditions promote ring contraction rather than full cleavage .

  • Ozonolysis fragments the chroman ring into aldehydes and ketones.

Scientific Research Applications

Biological Activities

6,8-Dimethoxychroman-4-one has been studied for its significant biological activities, which include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, certain chromone derivatives have been identified as effective telomerase inhibitors, which play a crucial role in cancer cell proliferation. These compounds have shown high activity against various cancer cell lines such as HeLa and HepG2 .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest its potential use as an antibacterial agent in food preservation and as a therapeutic agent for microbial infections.
  • Anti-inflammatory Effects : this compound derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests their potential application in treating inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound are extensive:

  • Cancer Treatment : The compound's ability to inhibit telomerase activity positions it as a promising candidate for cancer therapies. Its derivatives have shown efficacy in reducing tumor growth in animal models .
  • Neurodegenerative Diseases : Compounds derived from this compound have been explored for their potential to modulate neuroinflammation and promote neuronal differentiation. This suggests applications in treating conditions like Alzheimer's disease and multiple sclerosis .
  • Lipid Metabolism Regulation : Some derivatives have demonstrated lipid-lowering effects in hepatocytes, indicating their potential use in managing metabolic disorders such as fatty liver disease .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound and its derivatives:

StudyFindings
Identified as a potent telomerase inhibitor with significant anticancer activity against multiple cell lines.
Exhibited antimicrobial properties, suggesting applications in food safety and infection control.
Demonstrated lipid-lowering effects in liver cells, highlighting potential for metabolic disease treatments.

Mechanism of Action

The mechanism by which 6,8-Dimethoxychroman-4-one exerts its effects involves:

    Molecular Targets: It may interact with various enzymes and receptors in the body.

    Pathways: It can modulate oxidative stress pathways, reducing the levels of reactive oxygen species and protecting cells from damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Portulaca oleracea L.

(a) Oleracone J (3-(2-hydroxybenzyl)-6,8-dimethoxy-4H-chromen-4-one)
  • Key Differences: Contains an unsaturated C-ring (chromen-4-one backbone) vs. the saturated C-ring in 6,8-Dimethoxychroman-4-one. Exhibits higher solubility in methanol due to reduced steric hindrance from the planar unsaturated ring .
  • Pharmacological Activity: Inhibits NO production (IC50 ~30–50 μM), comparable to this compound, but shows marginally stronger suppression of pro-inflammatory cytokines (TNF-α, IL-6) .
(b) 5,7-Dihydroxy-6,8-dimethyl-3-(4'-hydroxy-3'-methoxybenzyl)chroman-4-one
  • Key Differences: Additional hydroxyl and methyl groups at positions 5, 7, and 3' enhance hydrogen-bonding capacity and steric bulk. Classified as a flavanone derivative with a more complex substitution pattern.

Xanthone Derivatives

(a) 1,8-Dihydroxy-4,6-dimethoxyxanthone
  • Key Differences :
    • Xanthone core (tricyclic aromatic system) vs. chroman-4-one’s bicyclic structure.
    • Methoxy groups at positions 4 and 6 differ from this compound.
  • Pharmacological Activity: Known for antioxidant and antimicrobial properties but lacks reported anti-inflammatory effects .

Coumarin Derivatives

(a) 6,7-Dihydroxycoumarin
  • Key Differences :
    • Coumarin backbone (unsaturated lactone) vs. chroman-4-one’s saturated lactone.
    • Hydroxyl groups at positions 6 and 7 instead of methoxy groups.
  • Pharmacological Activity :
    • Exhibits anticoagulant and anti-inflammatory effects but with lower bioavailability due to rapid metabolism .
(a) 6,8-Dichloro-3-formylchromone
  • Key Differences :
    • Chlorine substituents at positions 6 and 8 and a formyl group at position 3.
    • Chromone (unsaturated) backbone vs. chroman-4-one’s saturation.

Comparative Data Table

Compound Core Structure Substituents Solubility Key Pharmacological Activity Source
This compound Chroman-4-one 6-OCH3, 8-OCH3 Low in methanol Anti-inflammatory (NO inhibition) Natural (P. oleracea)
Oleracone J Chromen-4-one 6-OCH3, 8-OCH3 High in methanol Anti-inflammatory (TNF-α/IL-6 suppression) Natural (P. oleracea)
1,8-Dihydroxy-4,6-dimethoxyxanthone Xanthone 4-OCH3, 6-OCH3 Moderate in DMSO Antioxidant Natural (various species)
6,7-Dihydroxycoumarin Coumarin 6-OH, 7-OH High in water Anticoagulant Synthetic/Natural
6,8-Dichloro-3-formylchromone Chromone 6-Cl, 8-Cl, 3-CHO Low in ethanol Synthetic intermediate Synthetic

Key Findings and Implications

Structural-Activity Relationships :

  • Saturation of the C-ring (chroman-4-one vs. chromen-4-one) impacts solubility and bioactivity. Unsaturated analogs like Oleracone J show better membrane permeability .
  • Methoxy groups enhance metabolic stability but reduce hydrogen-bonding capacity compared to hydroxylated derivatives .

Pharmacological Potential: this compound’s anti-inflammatory effects are comparable to NSAIDs but require optimization for bioavailability. Natural derivatives from P. oleracea represent underexplored leads for metabolic and inflammatory diseases .

Synthetic vs. Natural Compounds: Synthetic chromanones (e.g., halogenated derivatives) are valuable for chemical synthesis but lack robust biological data compared to naturally occurring homoisoflavonoids .

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